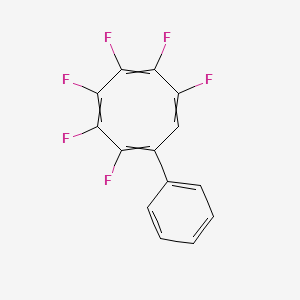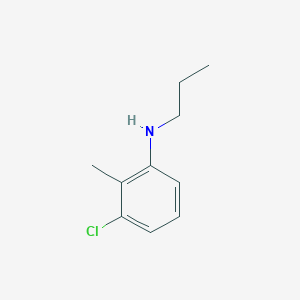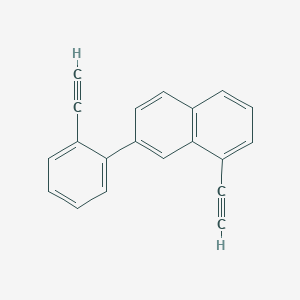
2,3,4,5,6,7-Hexafluoro-1-phenylcycloocta-1,3,5,7-tetraene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,4,5,6,7-Hexafluoro-1-phenylcycloocta-1,3,5,7-tetraene is a fluorinated cyclic hydrocarbon. This compound is characterized by the presence of six fluorine atoms and a phenyl group attached to a cyclooctatetraene ring. The unique structure of this compound makes it an interesting subject for research in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5,6,7-Hexafluoro-1-phenylcycloocta-1,3,5,7-tetraene typically involves the fluorination of cyclooctatetraene derivatives. One common method is the direct fluorination of 1-phenylcyclooctatetraene using elemental fluorine or other fluorinating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent decomposition.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as electrochemical fluorination or the use of specialized fluorinating reagents. These methods are designed to ensure high yield and purity of the final product while minimizing the formation of by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2,3,4,5,6,7-Hexafluoro-1-phenylcycloocta-1,3,5,7-tetraene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
2,3,4,5,6,7-Hexafluoro-1-phenylcycloocta-1,3,5,7-tetraene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty materials and as a precursor for the synthesis of fluorinated polymers.
Wirkmechanismus
The mechanism of action of 2,3,4,5,6,7-Hexafluoro-1-phenylcycloocta-1,3,5,7-tetraene involves its interaction with various molecular targets. The fluorine atoms in the compound can form strong hydrogen bonds with biological molecules, affecting their structure and function. Additionally, the phenyl group can participate in π-π interactions with aromatic residues in proteins, influencing their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3,4,5,6-Hexafluorocyclohexane: A similar fluorinated cyclic hydrocarbon with six fluorine atoms.
1-Phenylcyclooctatetraene: The non-fluorinated analog of 2,3,4,5,6,7-Hexafluoro-1-phenylcycloocta-1,3,5,7-tetraene.
Uniqueness
This compound is unique due to the presence of both fluorine atoms and a phenyl group, which impart distinct chemical and physical properties. The fluorine atoms enhance the compound’s stability and reactivity, while the phenyl group provides additional sites for interaction with other molecules.
Eigenschaften
CAS-Nummer |
63241-02-1 |
|---|---|
Molekularformel |
C14H6F6 |
Molekulargewicht |
288.19 g/mol |
IUPAC-Name |
2,3,4,5,6,7-hexafluoro-1-phenylcycloocta-1,3,5,7-tetraene |
InChI |
InChI=1S/C14H6F6/c15-9-6-8(7-4-2-1-3-5-7)10(16)12(18)14(20)13(19)11(9)17/h1-6H |
InChI-Schlüssel |
NDMZMYCHKBLEKD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(C(=C(C(=C(C(=C2)F)F)F)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-[(3,4,4-Trichlorobut-3-en-2-yl)oxy]ethan-1-ol](/img/structure/B14506843.png)
![5-Bromo-4-methyl-2,6-bis[(prop-2-en-1-yl)oxy]pyrimidine](/img/structure/B14506848.png)

![2,4-Dimethyl-7-nitrobenzo[H]quinoline](/img/structure/B14506869.png)




